Rochelle salt

Description

Structure

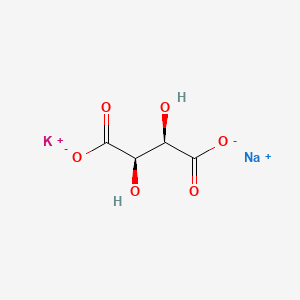

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;sodium;(2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.K.Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCNRYVRMXRIQR-OLXYHTOASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KNaC4H4O6, C4H4KNaO6 | |

| Record name | Potassium sodium tartrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_sodium_tartrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932999, DTXSID90889341 | |

| Record name | Potassium sodium 2,3-dihydroxybutanedioate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium sodium tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless crystals or white crystalline powder, Colorless solid; [HSDB] Colorless crystals or white crystalline powder; Odorless; Slightly efflorescent; [MSDSonline] | |

| Record name | POTASSIUM SODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium sodium tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

200 °C | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 gram is soluble in 1 ml of water, insoluble in ethanol, VERY SOLUBLE IN HOT WATER, Insol in alcohol, SOLUBILITY IN WATER: 47.4 G/100 ML AT 6 °C | |

| Record name | POTASSIUM SODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.77 (Air=1) | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS, CRYSTALS ARE OFTEN COATED WITH WHITE POWDER | |

CAS No. |

147-79-5, 304-59-6, 15490-42-3 | |

| Record name | Potassium sodium (R*,R*)-(1)-tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium sodium tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tartaric acid, potassium sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015490423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium sodium salt (1:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium sodium 2,3-dihydroxybutanedioate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium sodium tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium sodium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium sodium (R*,R*)-(±)-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM SODIUM TARTRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P49F8NV7ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

70-80 °C, 90-100 °C | |

| Record name | POTASSIUM SODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An Examination of the Historical Discovery of Rochelle Salt by Pierre Seignette: A Technical Perspective for Researchers

Introduction

Rochelle salt, chemically known as potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), is a double salt of tartaric acid that holds a significant place in the history of chemistry and materials science. First prepared in the 17th century, its discovery is attributed to the French apothecary Pierre Seignette. This document aims to provide a technical overview of the historical discovery of this compound, with a focus on the scientific context and methodologies of the period. It is important to note that the standards of experimental documentation and the theoretical frameworks of chemistry in the 17th century were vastly different from those of today. As such, detailed quantitative data and experimental protocols from the original discovery are not available in the historical record.

Historical Context and Discovery

Pierre Seignette, an apothecary from La Rochelle, France, is credited with the discovery of this compound around the year 1675.[1][2] The discovery is sometimes also attributed to his father, Elie Seignette.[3] The primary motivation behind Seignette's work was the development of a gentle and effective laxative.[4] At the time, the byproducts of the wine industry were a common source of raw materials for apothecaries.

The fundamental process for creating this compound involves the neutralization of the acidic potassium bitartrate (cream of tartar), a crystalline acid that deposits on the inside of wine barrels, with a sodium salt.[5][6]

Conceptual Experimental Workflow

While the precise, step-by-step experimental protocol used by Pierre Seignette was not recorded in a manner that would meet modern scientific standards, the general chemical procedure can be inferred. The process would have logically followed these key stages:

-

Sourcing and Purification of Cream of Tartar: The starting material, crude cream of tartar (potassium bitartrate), would have been collected from wine barrels. This raw material would likely have been subjected to a purification process, possibly involving recrystallization, to remove impurities.

-

Neutralization Reaction: A sodium-containing base would have been used to neutralize the acidic cream of tartar. While modern syntheses often utilize sodium hydroxide or sodium carbonate, it is plausible that Seignette used a readily available alkaline substance of his time.[3][5][7]

-

Crystallization: Following the neutralization reaction, the resulting solution would have been concentrated, likely through heating, to induce the crystallization of the double salt, potassium sodium tartrate.

-

Isolation and Purification of Crystals: The formed crystals would then be isolated from the solution, washed, and dried. Successive purification stages would have been necessary to obtain a product of high purity.[5]

The logical relationship of this process can be visualized as follows:

Biochemical Signaling Pathways

The concept of biochemical and cellular signaling pathways is a modern one and was not a framework available to 17th-century apothecaries. This compound's primary historical medicinal use was as a saline laxative.[2] Its mechanism of action in this context is osmotic, drawing water into the intestines to promote bowel movement, rather than through interaction with specific cellular signaling pathways. In modern science, this compound is primarily used in other applications and is not typically studied in the context of drug development for its effects on signaling pathways. It is, however, used as a biochemical reagent in some laboratory applications, such as in the Biuret reagent for protein concentration measurement and in Fehling's solution.[2][8]

Modern Data and Properties of this compound

While quantitative data from Seignette's original discovery is unavailable, modern analytical techniques have thoroughly characterized this compound. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Chemical Formula | KNaC₄H₄O₆·4H₂O |

| Molar Mass | 282.22 g/mol (tetrahydrate)[2] |

| Appearance | Colorless crystals or white crystalline powder[6] |

| Crystal System | Orthorhombic[7] |

| Melting Point | 70-80 °C[6] |

| Decomposition Temperature | 220 °C[6] |

| Density | Approximately 1.79 g/cm³[7] |

| Solubility in Water | 73 g / 100 g of water at 20 °C[6] |

| pH of 5% solution | 7-8[6] |

Conclusion

The discovery of this compound by Pierre Seignette was a notable achievement in early pharmaceutical chemistry. While the historical records lack the detailed experimental protocols and quantitative data that are the hallmarks of modern scientific research, the fundamental chemical process can be understood within the context of 17th-century practices. The enduring use of this compound in various scientific and industrial applications is a testament to the significance of this early discovery. For contemporary researchers, an appreciation of the historical development of such fundamental chemical substances provides a valuable perspective on the evolution of scientific methodology.

References

- 1. Seignette's salt or this compound (potassium sodium tartrate, NaKC4H4O6â¢4H2O) [globalsino.com]

- 2. Potassium sodium tartrate - Wikipedia [en.wikipedia.org]

- 3. Seignette's salt (Background information) [uni-stuttgart.de]

- 4. researchgate.net [researchgate.net]

- 5. This compound – tartricmed [tartric-med.com]

- 6. This compound | Tartaric Products [gcchemicals.com]

- 7. Potassium_sodium_tartrate [bionity.com]

- 8. Potassium sodium tartrate - Sciencemadness Wiki [sciencemadness.org]

The Genesis of a Phenomenon: An In-depth Technical Guide to the Curie Brothers' Early Studies on Piezoelectricity in Rochelle Salt

Abstract

In 1880, brothers Jacques and Pierre Curie unveiled a seminal discovery that would lay the groundwork for countless technological advancements: the phenomenon of piezoelectricity.[1][2][3] Their meticulous investigations into the electrical properties of crystals under mechanical stress revealed that certain materials, most notably Rochelle salt, exhibited a remarkable ability to generate an electrical charge when subjected to pressure. This technical guide delves into the core of the Curies' early studies, providing a detailed examination of their experimental protocols, a summary of their qualitative and inferred quantitative findings, and a visualization of their scientific workflow. This document is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of the origins of piezoelectricity and the pioneering work that first brought it to light.

Introduction: From Pyroelectricity to Piezoelectricity

The Curies' path to discovering piezoelectricity was paved by their prior knowledge of pyroelectricity—the phenomenon where certain crystals generate an electric potential in response to a temperature change.[1] They hypothesized that a similar electrical effect could be induced by mechanical stress. This line of inquiry led them to experiment with a variety of crystals, including tourmaline, quartz, topaz, cane sugar, and this compound (sodium potassium tartrate tetrahydrate).[1] Among these, quartz and this compound demonstrated the most pronounced piezoelectric effects.[1]

Their initial experiments were characterized by their ingenuity and the use of readily available materials. Accounts describe their apparatus as consisting of little more than tinfoil, glue, wire, magnets, and a jeweler's saw, a testament to their experimental prowess in an era of limited technology.[2]

Experimental Protocols

While the Curies' original publications provide a conceptual framework rather than a step-by-step procedural guide, a detailed experimental protocol can be reconstructed based on descriptions of their apparatus and methodology.

Crystal Preparation

-

Crystal Acquisition and Selection: Crystals of this compound were likely grown from aqueous solutions, a common practice in 19th-century laboratories. The Curies would have selected crystals with well-defined faces to facilitate precise cutting.

-

Crystal Cutting: Using a jeweler's saw, the this compound crystals were carefully cut into specific shapes, likely thin plates or blocks. The orientation of the cut was critical to observing the piezoelectric effect, as the electrical polarization is dependent on the crystallographic axes.

-

Electrode Application: Thin sheets of tinfoil were affixed to opposite faces of the prepared crystal using an insulating glue. These tinfoil sheets served as electrodes to collect the electrical charge generated under pressure.

-

Wiring: Wires were then connected to the tinfoil electrodes to transmit the electrical signal to a measuring device.

Application of Mechanical Stress

-

Compression Apparatus: A mechanism was devised to apply a known and controllable amount of pressure to the prepared crystal. This could have been a simple press or a lever system where weights could be added to exert a specific force.

-

Stress Application: The crystal, with its attached electrodes, was placed within the compression apparatus. A measured force was then applied perpendicular to the faces with the tinfoil electrodes.

Measurement of Electrical Charge

The minute electrical charges generated by the piezoelectric effect required a highly sensitive instrument for detection and measurement. For this purpose, the Curie brothers developed the piezoelectric quartz electrometer .

-

The Curie Electrometer: This device utilized a quartz crystal, which they had also identified as piezoelectric. By applying a known force to the quartz crystal, a predictable amount of charge would be generated.

-

Charge Measurement: The charge produced by the this compound crystal under pressure was fed to the electrometer. The principle of the electrometer was likely based on balancing the unknown charge from the this compound against the known charge generated by the quartz crystal. The deflection of a needle or a light beam reflected from a mirror attached to a moving component of the electrometer would indicate the magnitude of the charge.

Data Presentation

While the Curies' 1880 publications in Comptes rendus de l'Académie des sciences do not contain detailed tables of quantitative data for this compound, their qualitative observations clearly indicated its superior piezoelectric properties compared to many other crystals they tested. The following table summarizes the key findings, with representative quantitative values inferred from later characterizations of this compound to provide a comparative context.

| Crystal Investigated | Qualitative Piezoelectric Effect | Inferred Piezoelectric Coefficient (d) (pC/N) | Notes |

| This compound | Very Strong | ~275 (d₂₅) | Exhibited the most significant electrical response to pressure among the crystals tested. |

| Quartz | Strong | ~2.3 (d₁₁) | A robust and stable piezoelectric material, later used in their electrometer. |

| Tourmaline | Observable | ~2.2 (d₃₃) | Showed a clear but less pronounced effect compared to this compound and quartz. |

| Topaz | Weak | ~1.5 (d₃₃) | A discernible piezoelectric response was recorded. |

| Cane Sugar | Weak | ~1 (d₂₂) | Demonstrated a measurable but faint piezoelectric effect. |

Note: The piezoelectric coefficients provided are modern accepted values and are included for illustrative purposes to quantify the Curies' qualitative observations. The specific axes (e.g., d₂₅) refer to the direction of the applied stress and the measured charge.

Visualization of Scientific Workflow and Concepts

The logical progression of the Curies' research and the fundamental concepts they investigated can be visually represented to enhance understanding.

Conclusion

The early studies on piezoelectricity in this compound by Jacques and Pierre Curie represent a landmark in the history of physics and materials science. Their work, conducted with simple yet elegant experimental setups, not only discovered a fundamental physical phenomenon but also laid the groundwork for the development of a vast array of technologies that rely on the piezoelectric effect, from medical ultrasound to precision electronics. The pronounced piezoelectric properties of this compound, as first identified by the Curies, made it a cornerstone material in the early exploration of this effect and continues to be a subject of scientific interest. This guide serves as a testament to their pioneering spirit and the enduring impact of their foundational research.

References

chemical formula and structure of sodium potassium tartrate tetrahydrate

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Sodium potassium tartrate tetrahydrate, commonly known as Rochelle salt, is a double salt of L-(+)-tartaric acid with the chemical formula KNaC₄H₄O₆·4H₂O.[1][2][3] First prepared in approximately 1675 by apothecary Élie Seignette, this compound has found diverse applications in fields ranging from electronics to the food industry and pharmaceuticals.[1][4] Its unique piezoelectric properties were instrumental in the development of early acoustic and vibrational devices.[1][5] In the context of drug development and life sciences, it is widely utilized as a precipitant in protein crystallography and as a component in various biochemical reagents.[6][7][8]

Chemical Formula and Structure

The chemical formula for sodium potassium tartrate tetrahydrate is KNaC₄H₄O₆·4H₂O.[9][10] The structure consists of a tartrate anion where both carboxylic acid groups are deprotonated. These anions, along with potassium and sodium cations and water molecules of hydration, form a crystalline lattice.[11] The crystal structure has been a subject of interest due to its ferroelectric properties.[11]

Molecular and Crystal Structure

The tartrate molecule in the crystal structure is not planar but exists in a kinked conformation.[11][12] The sodium and potassium ions are coordinated to oxygen atoms from the tartrate carboxyl and hydroxyl groups, as well as to the water molecules.[13] The extensive network of hydrogen bonds involving the water molecules plays a crucial role in stabilizing the crystal lattice.[11][12]

Physicochemical Properties

Sodium potassium tartrate tetrahydrate is a colorless, crystalline solid that is highly soluble in water but sparingly soluble in ethanol.[3][14] It possesses a cool, saline taste.[14] The compound is known to be deliquescent, meaning it can absorb moisture from the air and dissolve.[1]

| Property | Value | References |

| Molecular Formula | KNaC₄H₄O₆·4H₂O | [9][10][15] |

| Molecular Weight | 282.22 g/mol | [9][15] |

| Appearance | Colorless crystals or white crystalline powder | [3][14] |

| Melting Point | 70-80 °C | [14] |

| Density | 1.79 g/cm³ | [16] |

| Solubility in Water | Highly soluble | [3] |

| pH (5% solution at 25°C) | 7.0 - 8.5 | [17] |

| Crystallographic Data | ||

| Crystal System | Orthorhombic | [12] |

| Space Group | P2₁2₁2 | [12] |

| Lattice Parameters | a = 11.884 Å, b = 14.256 Å, c = 6.228 Å | [12] |

Experimental Protocols

Synthesis of Sodium Potassium Tartrate Tetrahydrate

A common laboratory-scale synthesis involves the reaction of potassium bitartrate (cream of tartar) with sodium carbonate.[11][13]

Materials and Equipment:

-

Potassium bitartrate (KHC₄H₄O₆)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Beakers

-

Heating plate with magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallization dish

Procedure:

-

A suspension of potassium bitartrate in water is heated.

-

Sodium carbonate is gradually added to the heated suspension with constant stirring. Effervescence will be observed due to the release of carbon dioxide.

-

The addition of sodium carbonate is continued until the solution becomes neutral or slightly alkaline, and no further gas evolution is observed.

-

The hot solution is then filtered to remove any unreacted starting material or impurities.

-

The clear filtrate is allowed to cool slowly to facilitate the crystallization of sodium potassium tartrate tetrahydrate.

-

The resulting crystals are collected by filtration and can be washed with a small amount of cold deionized water.

-

The crystals are then dried at room temperature.

Characterization Protocols

X-ray Diffraction (XRD): Single-crystal or powder XRD can be employed to confirm the crystal structure and phase purity of the synthesized compound.[12] While a detailed, step-by-step protocol is instrument-specific, the general procedure involves mounting a suitable crystal or a finely ground powder sample on the diffractometer and collecting the diffraction pattern over a specific range of 2θ angles.[6][12] The resulting data is then analyzed to determine the lattice parameters and space group, which can be compared with literature values.[12]

Thermal Analysis (Thermogravimetric Analysis/Differential Thermal Analysis - TGA/DTA): Thermal analysis can be used to study the dehydration and decomposition of sodium potassium tartrate tetrahydrate.

Experimental Setup:

-

Instrument: Simultaneous Thermal Analyzer (TGA/DTA)

-

Sample Mass: Approximately 5-10 mg

-

Crucible: Alumina or platinum

-

Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate

-

Heating Rate: A linear heating rate (e.g., 10 °C/min) is applied.

-

Temperature Range: Ambient to 500 °C or higher to observe complete decomposition.

Expected Results: The TGA curve will show distinct mass loss steps corresponding to the loss of water molecules of hydration, followed by the decomposition of the anhydrous salt.[9] The DTA curve will show endothermic or exothermic peaks associated with these thermal events.[9]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of sodium potassium tartrate tetrahydrate.

Applications in Research and Drug Development

Sodium potassium tartrate tetrahydrate serves as a key reagent in several areas relevant to drug development and scientific research:

-

Protein Crystallography: It is a widely used precipitating agent in the crystallization of proteins for X-ray crystallography studies.[6][7] Determining the three-dimensional structure of proteins is fundamental for structure-based drug design.

-

Biochemical Reagents: It is a component of Fehling's solution, used for the detection of reducing sugars, and the Biuret reagent, used for the colorimetric determination of protein concentration.[5][7]

-

Organic Synthesis: In organic chemistry, it is employed in aqueous workups to break up emulsions, particularly after reactions involving aluminum-based hydrides.[8]

-

Pharmaceutical Formulations: Historically, it has been used as a mild laxative.[14]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scribd.com [scribd.com]

- 3. fao.org [fao.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. E337 (Sodium potassium tartrate) - Ataman Kimya [atamanchemicals.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. Potassium sodium tartrate - Wikipedia [en.wikipedia.org]

- 9. asianpubs.org [asianpubs.org]

- 10. Sodium potassium tartrate tetrahydrate | C4H12KNaO10 | CID 2724148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Notes on Sodium Potassium Tartrate [unacademy.com]

- 12. researchgate.net [researchgate.net]

- 13. byjus.com [byjus.com]

- 14. Potassium Sodium Tartrate | C4H4KNaO6 | CID 9357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. sciencenotes.org [sciencenotes.org]

- 16. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 17. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Ferroelectric Properties of Rochelle Salt and Its Two Curie Points

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rochelle salt (Sodium Potassium Tartrate Tetrahydrate, KNaC₄H₄O₆·4H₂O) holds a significant place in the history of materials science as the first discovered ferroelectric material.[1] Its unique characteristic of exhibiting ferroelectricity between two distinct Curie points makes it a compelling subject for research in solid-state physics and materials science. This technical guide provides a comprehensive overview of the ferroelectric properties of this compound, with a specific focus on its behavior around its two Curie temperatures. The document details the material's structural and electrical properties, presents quantitative data in tabular and graphical formats, and outlines the experimental protocols for characterizing these properties. This guide is intended for researchers and scientists seeking a thorough understanding of this archetypal ferroelectric material.

Introduction

This compound, also known as Seignette salt, is a double salt of tartaric acid that exhibits ferroelectricity in a specific temperature range.[2] Discovered to be ferroelectric by Joseph Valasek in the early 20th century, it displays a spontaneous electric polarization that can be reversed by an external electric field. A peculiar feature of this compound is the presence of two Curie temperatures, an upper Curie point (TC2) at approximately 24°C (297 K) and a lower Curie point (TC1) at about -18°C (255 K).[3] Between these two temperatures, the crystal is in a ferroelectric phase, while outside this range, it is in a paraelectric phase.[3] This behavior is in contrast to many other ferroelectric materials which typically have only one Curie temperature.

The crystal structure of this compound changes at these transition points. In the paraelectric phases (both above TC2 and below TC1), the crystal possesses an orthorhombic structure.[3] Within the ferroelectric temperature range, the structure becomes monoclinic.[3] The spontaneous polarization in the ferroelectric phase is directed along the crystallographic a-axis.

Quantitative Data on Ferroelectric Properties

The ferroelectric nature of this compound is characterized by its dielectric, piezoelectric, and spontaneous polarization properties, which show significant temperature dependence, especially near the Curie points.

Dielectric Properties

The dielectric constant of this compound along the ferroelectric a-axis exhibits sharp peaks at the two Curie temperatures, a hallmark of a ferroelectric phase transition.[2] The dielectric constants in the b and c directions are significantly lower and show a more linear response to temperature.[2]

| Temperature (°C) | Dielectric Constant (ε') along a-axis (Approximate) |

| -30 | 150 |

| -20 | 1800 |

| -18 (TC1) | >2000 |

| 0 | 1000 |

| 10 | 1500 |

| 20 | 2500 |

| 24 (TC2) | >3000 |

| 30 | 200 |

| 40 | 100 |

Note: The values in this table are approximate and have been compiled from graphical representations in scientific literature. The peak values at the Curie points can be significantly higher and are sensitive to crystal quality and measurement conditions.

Spontaneous Polarization

Within the ferroelectric phase, this compound exhibits a spontaneous polarization (Ps) even in the absence of an external electric field. The magnitude of Ps is zero in the paraelectric phases and reaches a maximum value between the two Curie points.

| Temperature (°C) | Spontaneous Polarization (Ps) (μC/cm²) (Approximate) |

| -18 (TC1) | 0 |

| -10 | 0.15 |

| 0 | 0.22 |

| 5 | 0.25 |

| 10 | 0.23 |

| 20 | 0.10 |

| 24 (TC2) | 0 |

Note: These values are estimations derived from published graphs of spontaneous polarization versus temperature.

Piezoelectric Properties

This compound is known for its strong piezoelectric effect. The piezoelectric coefficients relate the mechanical strain to the applied electric field (converse effect) or the electric polarization to the applied mechanical stress (direct effect). The piezoelectric tensor for this compound in its ferroelectric monoclinic phase has several non-zero coefficients.

| Piezoelectric Coefficient | Value (pC/N or pm/V) | Reference |

| d₁₄ | >100 | |

| d₂₅ | Non-negligible | |

| d₃₆ | Non-negligible | |

| d₃₃ (composite) | 30 - 120 | [3] |

Note: The piezoelectric coefficients are highly dependent on temperature, crystal orientation, and whether the material is a single crystal or a composite.

Experimental Protocols

Accurate characterization of the ferroelectric properties of this compound requires precise experimental procedures.

Crystal Growth of this compound

High-quality single crystals are essential for reliable measurements.

Materials:

-

Potassium bitartrate (Cream of Tartar)

-

Sodium carbonate (Washing Soda) or Sodium bicarbonate (Baking Soda)

-

Distilled water

-

Beakers, heating plate, stirring rod, filter paper

Procedure:

-

Synthesis of this compound: Dissolve potassium bitartrate in hot distilled water. Slowly add sodium carbonate or bicarbonate to the solution while stirring until effervescence ceases. The chemical reaction is: 2KHC₄H₄O₆ + Na₂CO₃ → 2KNaC₄H₄O₆ + H₂O + CO₂.

-

Preparation of a Saturated Solution: Create a saturated solution of the synthesized this compound in distilled water by dissolving an excess amount of the salt at an elevated temperature (e.g., 50-60°C) with constant stirring.

-

Seed Crystal Formation: Allow the saturated solution to cool down slowly. Small seed crystals will form at the bottom of the container.

-

Crystal Growth: Select a well-formed seed crystal and suspend it in a freshly prepared saturated solution at a slightly elevated temperature. Allow the solution to cool down very slowly or allow for slow evaporation at a constant temperature. This will promote the growth of a large, single crystal.

Measurement of Dielectric Constant vs. Temperature

Equipment:

-

LCR meter

-

Temperature-controlled oven or cryostat

-

Sample holder with electrodes

-

Thermocouple

Procedure:

-

Sample Preparation: A thin plate of this compound is cut from a single crystal, with the major faces perpendicular to the ferroelectric a-axis. The faces are polished to be parallel, and conductive electrodes (e.g., silver paste or sputtered gold) are applied to these faces.

-

Measurement Setup: The prepared sample is placed in the sample holder inside the temperature-controlled chamber. The electrodes are connected to the LCR meter. A thermocouple is placed near the sample to monitor its temperature accurately.

-

Data Acquisition: The capacitance of the sample is measured using the LCR meter at a fixed frequency (e.g., 1 kHz) as the temperature is slowly varied through the range of interest, including both Curie points. A slow temperature ramp (e.g., 1°C/min) is crucial to ensure thermal equilibrium and to minimize pyroelectric effects.

-

Calculation: The dielectric constant (ε') is calculated from the measured capacitance (C), the area of the electrodes (A), and the thickness of the sample (d) using the formula: ε' = (C * d) / (ε₀ * A), where ε₀ is the permittivity of free space.

P-E Hysteresis Loop Measurement (Sawyer-Tower Circuit)

The polarization-electric field (P-E) hysteresis loop is a definitive characteristic of a ferroelectric material.

Equipment:

-

High-voltage AC function generator

-

Oscilloscope (digital, with X-Y mode)

-

A standard linear capacitor (C₀) of known capacitance, significantly larger than the sample capacitance.

-

The prepared this compound sample.

Procedure:

-

Circuit Construction: The this compound sample (Cₓ) is connected in series with the standard capacitor (C₀). The AC voltage from the function generator is applied across the series combination.

-

Oscilloscope Connection: The voltage across the entire series circuit (proportional to the applied electric field E) is connected to the X-input of the oscilloscope. The voltage across the standard capacitor (V₀), which is proportional to the charge on the sample and thus its polarization (P), is connected to the Y-input.

-

Measurement: An alternating electric field of sufficient magnitude to switch the polarization of the sample is applied. The resulting P-E hysteresis loop is observed on the oscilloscope screen.

-

Data Extraction: From the hysteresis loop, the spontaneous polarization (Ps), remanent polarization (Pr), and coercive field (Ec) can be determined.

Visualizations

Phase Transitions of this compound

Caption: Phase transitions of this compound with temperature.

Experimental Workflow for Ferroelectric Characterization

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound, with its unique ferroelectric behavior confined between two Curie points, remains a fundamentally important material for studying the principles of ferroelectricity. This guide has provided a detailed overview of its key properties, including quantitative data on its dielectric constant, spontaneous polarization, and piezoelectric coefficients. The outlined experimental protocols offer a practical framework for the characterization of these properties. The visualizations further clarify the phase transitions and the experimental workflow. A thorough understanding of the ferroelectric characteristics of this compound is not only crucial for fundamental research in condensed matter physics but also provides a basis for the exploration and development of new functional materials.

References

The Dawn of Pyroelectricity: Sir David Brewster's Foundational Observations in Rochelle Salt

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The phenomenon of pyroelectricity, the generation of an electrical potential across a crystal when subjected to a change in temperature, was first systematically investigated and named by the eminent Scottish scientist Sir David Brewster in 1824. His seminal work, "Observations on the pyro-electricity of minerals," published in The Edinburgh Journal of Science, laid the groundwork for our modern understanding of this effect and its interplay with crystal structure. Among the various minerals Brewster studied, his observations on Rochelle salt (then known as Seignette's salt or tartrate of potash and soda) were particularly noteworthy. This technical guide delves into the core of Brewster's pioneering work on the pyroelectric effect in this compound, presenting his findings in a modern, accessible format for today's scientific community. By examining his early methodologies and qualitative data, we gain a unique historical perspective on the origins of a field that has since blossomed into critical applications in sensors, imaging, and energy harvesting.

Quantitative Data from Brewster's Observations

Sir David Brewster's 1824 publication was primarily qualitative in nature, focusing on the description of the pyroelectric phenomenon and the polarity of the electric charge developed in various crystals upon heating and cooling. The instrumentation of the era did not permit precise quantitative measurements of pyroelectric coefficients as we know them today. However, his meticulous observations of the behavior of this compound can be summarized to provide a comparative understanding of its pyroelectric properties as he observed them.

| Crystal Studied | Form | Electrical Pole on Heating (Positive End) | Electrical Pole on Cooling (Positive End) | Notes on Intensity |

| This compound | Prismatic Crystal | One of the extremities of the prism | The opposite extremity of the prism | Described as exhibiting the pyroelectric property, though the intensity relative to other minerals was not quantified. |

| Topaz | Prismatic Crystal | One extremity of the prism | The opposite extremity of the prism | Noted for its distinct pyroelectric properties. |

| Tourmaline | Hemihydral Crystal | The entire crystal | The opposite side of the crystal | Described as a well-known pyroelectric mineral. |

Experimental Protocols of Sir David Brewster

Brewster's experimental setup was elegant in its simplicity, relying on the fundamental principles of electrostatics available in the early 19th century. His methodology can be reconstructed from the descriptions in his paper.

Objective: To determine if a crystal possesses pyroelectricity and to identify the polarity of the charge at its extremities upon heating and cooling.

Materials and Apparatus:

-

Crystal Specimen: A well-formed crystal of this compound.

-

Heating/Cooling Apparatus: A source of gentle and uniform heat. While not explicitly detailed, this likely involved placing the crystal on a heated metal plate or exposing it to the radiant heat from a lamp. Cooling would have been achieved by removing the heat source and allowing the crystal to return to ambient temperature.

-

Electrometer: A sensitive instrument for detecting static electric charge. The common electrometer of the time was the gold-leaf electroscope.

-

Proof-plane: A small, insulated metal disc on a handle, used to transfer charge from the crystal to the electrometer.

-

Sealing Wax: Used to create a known negative charge for determining the polarity of the crystal.

Procedure:

-

Crystal Preparation: A clean, dry crystal of this compound was selected. It was crucial that the crystal was not handled directly to avoid dissipating any charge.

-

Initial State: The crystal was first tested with the electrometer to ensure it was electrically neutral at a stable ambient temperature. The proof-plane would be touched to an extremity of the crystal and then brought into contact with the cap of the electroscope. No divergence of the gold leaves would indicate a neutral state.

-

Heating: The crystal was gently and uniformly heated.

-

Charge Detection (Heating): While the crystal was warm, the proof-plane was brought into contact with one of its extremities. The proof-plane was then immediately touched to the cap of the electroscope, and the behavior of the gold leaves was observed. Divergence of the leaves indicated the presence of an electric charge.

-

Polarity Determination (Heating): To determine the sign of the charge, a piece of sealing wax was rubbed with a cloth to induce a known negative charge. The charged sealing wax was then brought near the cap of the electroscope after it had been charged by the crystal.

-

If the divergence of the gold leaves increased , the charge on the electroscope (and thus on that extremity of the crystal) was also negative .

-

If the divergence of the gold leaves decreased , the charge on the electroscope was positive .

-

-

Cooling: The heat source was removed, and the crystal was allowed to cool back to room temperature.

-

Charge Detection and Polarity Determination (Cooling): The process of testing the extremities of the crystal with the proof-plane and electroscope was repeated as the crystal cooled. Brewster observed that the polarity of the charge at each end of the crystal was reversed upon cooling.

Visualizing Brewster's Experimental Workflow

The logical flow of Sir David Brewster's experiment to determine the pyroelectric properties of a crystal can be represented by the following diagram.

Caption: Workflow of Brewster's 1824 pyroelectricity experiment.

The Underlying Principle: A Conceptual Pathway

While Brewster's understanding was phenomenal for his time, we can now frame his observations within the context of modern solid-state physics. The pyroelectric effect in this compound is a consequence of its crystal structure and the temperature-dependent nature of its spontaneous polarization.

Caption: Conceptual pathway of the pyroelectric effect.

Conclusion

Sir David Brewster's 1824 investigation into the pyroelectricity of minerals, with his specific observations on this compound, marks a pivotal moment in the history of materials science and electromagnetism. Although devoid of the quantitative precision of modern techniques, his methodical approach and insightful qualitative descriptions provided the first systematic account of this fascinating phenomenon. For contemporary researchers, a review of Brewster's foundational work offers not only a historical appreciation of the field but also a reminder of the power of careful observation and logical deduction in scientific discovery. The principles he first outlined in this compound continue to be relevant in the development of advanced pyroelectric materials for a wide array of technological applications.

An In-depth Technical Guide to the Orthorhombic and Monoclinic Crystal Structures of Rochelle Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rochelle salt (Sodium Potassium Tartrate Tetrahydrate, KNaC₄H₄O₆·4H₂O) is a double salt of tartaric acid, first prepared by Pierre Seignette in approximately 1675. It is a material of significant scientific interest due to its unusual electrical properties, most notably its ferroelectricity within a specific temperature range. This technical guide provides a comprehensive overview of the orthorhombic and monoclinic crystal structures of this compound, detailing the phase transitions, crystallographic data, and the experimental protocols used for their characterization. This information is crucial for researchers in materials science, crystallography, and drug development, where understanding crystal polymorphism and phase transitions is of paramount importance.

This compound exhibits a fascinating temperature-dependent structural transformation. Above 297 K (24 °C) and below 255 K (-18 °C), it exists in a paraelectric phase with an orthorhombic crystal structure.[1] Between these two temperatures, it transitions into a ferroelectric phase, characterized by a monoclinic crystal structure.[1][2] This ferroelectric phase is accompanied by a spontaneous electric polarization that can be reoriented by an external electric field.

Crystal Structures and Phase Transitions

The reversible phase transition between the orthorhombic and monoclinic structures is the origin of the remarkable dielectric and piezoelectric properties of this compound. The transition is a second-order phase transition, driven by the ordering of the hydrogen atoms in the hydrogen bond network and the displacement of other atoms in the crystal lattice.

Orthorhombic (Paraelectric) Phase

At temperatures above 297 K and below 255 K, this compound adopts an orthorhombic crystal system.[1] This phase is paraelectric, meaning it does not exhibit spontaneous polarization. The space group for this structure is P2₁2₁2.[1] In this phase, there is a degree of disorder in the positions of some atoms, particularly the potassium ions and some water molecules.[1]

Monoclinic (Ferroelectric) Phase

Between 255 K and 297 K, this compound transitions to a monoclinic crystal system with the space group P2₁.[1][2] This phase is ferroelectric, exhibiting spontaneous polarization along the a-axis.[1] The transition from the orthorhombic to the monoclinic structure involves a slight shearing of the unit cell, leading to a loss of a twofold rotation axis. This structural change is accompanied by an ordering of the previously disordered atoms, giving rise to the net dipole moment.

The relationship between the two phases can be visualized as a temperature-dependent structural transformation.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for the orthorhombic and monoclinic phases of this compound. The lattice parameters are temperature-dependent, and the values presented here are from representative studies.

Table 1: Crystallographic Data for the Orthorhombic (Paraelectric) Phase of this compound

| Temperature (K) | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| 308 | P2₁2₁2 | 11.875 | 14.302 | 6.176 | 90 | 90 | 90 | [1] |

| 105 | P2₁2₁2 | 11.834 | 14.249 | 6.215 | 90 | 90 | 90 | [3] |

Table 2: Crystallographic Data for the Monoclinic (Ferroelectric) Phase of this compound

| Temperature (K) | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| 273-293 | P2₁ | ~11.9 | ~14.3 | ~6.2 | 90 | ~90 | 90 | [2] |

Note: Precise lattice parameters for the monoclinic phase are less commonly reported in introductory texts due to the continuous variation with temperature within the ferroelectric range. The values provided are approximate.

Experimental Protocols

The characterization of the crystal structures of this compound involves several key experimental techniques.

Crystal Growth

High-quality single crystals are essential for detailed structural analysis. This compound crystals can be grown from a supersaturated aqueous solution.

Methodology:

-

Preparation of Supersaturated Solution: Dissolve this compound powder in distilled water at an elevated temperature (e.g., 60°C) until no more salt dissolves. A typical starting point is a 1:1 mass ratio of this compound to water.[4]

-

Filtration: Filter the hot, saturated solution through a filter paper to remove any impurities.

-

Cooling and Seed Crystal Formation: Allow the solution to cool down slowly to room temperature. Small seed crystals will start to form at the bottom of the container.

-

Selection of Seed Crystal: Select a well-formed, transparent seed crystal.

-

Suspension in Saturated Solution: Suspend the selected seed crystal in a freshly prepared and filtered saturated solution at room temperature. The container should be covered to prevent rapid evaporation and dust contamination.

-

Crystal Growth: Allow the crystal to grow over several days to weeks by slow evaporation of the solvent. The temperature should be maintained as constant as possible to ensure uniform growth.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the primary technique used to determine the precise atomic arrangement within a crystal.

Methodology:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by an area detector. Data is typically collected at a controlled temperature, especially when studying phase transitions. For this compound, data collection is performed at various temperatures above, within, and below the ferroelectric range.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffracted beams.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically done using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Neutron Diffraction

Neutron diffraction is a powerful complementary technique to X-ray diffraction, particularly for locating hydrogen atoms, which are crucial in the structure and properties of this compound.

Methodology:

-

Crystal Growth (Deuterated): For neutron diffraction studies, deuterated this compound crystals are often used to reduce the incoherent scattering from hydrogen atoms. These are grown from a solution of this compound in heavy water (D₂O).

-

Data Collection: A large single crystal is mounted in a neutron diffractometer. A beam of thermal neutrons is directed at the crystal, and the diffracted neutrons are detected.

-

Data Analysis: The data analysis is similar to that of X-ray diffraction, yielding the positions of all atoms, including the deuterium (hydrogen) atoms, with high precision.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the phase transitions in a material as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of powdered this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

Measurement: The sample pan and an empty reference pan are placed in the DSC instrument. The temperature is then ramped at a constant rate (e.g., 5-10 °C/min) through the temperature range of the phase transitions.

-

Data Analysis: The DSC thermogram shows peaks corresponding to the endothermic or exothermic processes. For this compound, two distinct peaks are observed corresponding to the two phase transitions. The peak temperatures provide the transition temperatures (T_c1 and T_c2), and the area under the peaks can be used to calculate the enthalpy of the transitions.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the crystal structures and phase transitions of this compound.

Conclusion

The orthorhombic and monoclinic crystal structures of this compound are intrinsically linked to its unique ferroelectric properties. The temperature-induced phase transition between these two forms has been a subject of extensive research, providing fundamental insights into the nature of ferroelectricity and solid-state phase transitions. A thorough understanding of these crystal structures, their transformations, and the experimental techniques used for their characterization is essential for researchers working with this and other functional materials. The detailed crystallographic data and experimental protocols provided in this guide serve as a valuable resource for scientists and professionals in related fields.

References

- 1. This compound – a structural reinvestigation with improved tools. I. The high-temperature paraelectric phase at 308 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Table 1 from The crystal structure of this compound (sodium potassium tartrate tetrahydrate NaKC4H4O6. 4H2O) | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Rochelle Salt: A Comprehensive Technical Guide to its Physicochemical Properties for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rochelle salt, chemically known as potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), is a double salt of L-tartaric acid. First prepared in approximately 1675 by apothecary Pierre Seignette in La Rochelle, France, this compound has a rich history of scientific intrigue.[1] Initially recognized for its laxative properties, its unique piezoelectric and ferroelectric properties later brought it to the forefront of solid-state physics and materials science.[1][2] This technical guide provides an in-depth analysis of the physical and chemical properties of this compound relevant to its diverse applications in modern research, with a particular focus on its utility for scientists and professionals in drug development.

Chemical Properties

This compound is a white crystalline powder with a saline, cooling taste.[3][4] It is a stable compound under normal conditions of temperature and humidity, though it is recommended to be stored in an airtight container in a dry place to prevent caking.[3]

Identification and Composition

| Property | Value |

| Chemical Name | Potassium sodium (2R,3R)-2,3-dihydroxybutanedioate tetrahydrate[1] |

| Common Names | This compound, Seignette's salt[1][3] |

| Chemical Formula | KNaC₄H₄O₆·4H₂O[1] |

| Molecular Weight | 282.22 g/mol [5] |

| CAS Number | 6381-59-5[6] |

Reactivity and Stability

This compound is generally considered to be a neutral salt.[7] When dissolved in water, it forms a solution with a pH ranging from 7 to 8 for a 5% aqueous solution at 25°C.[3]

It is incompatible with strong oxidizing agents.[2] Hydrogen peroxide, for instance, oxidizes the tartrate ion to carbon dioxide, a reaction that can be catalyzed by cobalt(II) chloride.[8] While generally stable, it can effloresce in a warm, dry environment, leading to the loss of its water of crystallization.[2] At 328 K, it begins to lose one molecule of water, and by 373 K, a total of three water molecules are lost.[2] The compound decomposes at approximately 220°C.[3][9]

The tartrate ion in this compound can act as a chelating agent, forming complexes with metal ions. This property is famously utilized in Fehling's solution, where it complexes with Cu²⁺ ions in an alkaline medium, preventing their precipitation as copper(II) hydroxide.[1]

Physical Properties

The physical properties of this compound are intrinsically linked to its unique crystal structure and the presence of water of crystallization.

Crystallographic Properties

This compound exhibits polymorphism, with its crystal structure being temperature-dependent. This is the basis for its remarkable ferroelectric behavior.

-

Above 297 K (24°C) and below 255 K (-18°C): Paraelectric phase with an orthorhombic crystal structure.[10]

-

Between 255 K (-18°C) and 297 K (24°C): Ferroelectric phase with a monoclinic crystal structure.[10]

The crystal structure of the high-temperature paraelectric phase has been reinvestigated using synchrotron X-ray diffraction, providing a precise description of the atomic arrangements.[2]

Tabulated Physical Properties

| Property | Value |

| Appearance | Colorless crystals or white crystalline powder[3][6] |

| Density | 1.78 g/cm³ at 20°C[3] |

| Melting Point | 70-80°C[3][6] |

| Decomposition Temperature | 220°C[3][9] |

| Solubility in Water | 26 g/100 mL at 0°C[9] |

| 66 g/100 mL at 26°C[9] | |

| 73 g/100 g of water at 20°C[3][6] | |

| Solubility in Alcohol | Practically insoluble[3][6] |

| Specific Rotation | [α]²⁰D +21° (c=2% in water)[3] |

Piezoelectric and Ferroelectric Properties

This compound was one of the first materials in which piezoelectricity was discovered and it exhibits a very strong piezoelectric effect.[1] This property, the generation of an electrical charge in response to applied mechanical stress, is a direct consequence of its non-centrosymmetric crystal structure.

Piezoelectricity

The piezoelectric coefficient, d, quantifies the strain produced per unit of applied electric field or the charge density generated per unit of applied stress. For this compound composites, an effective d₃₃ of 30 pC/N and 120 pC/N has been reported for 2.5 mm and 1.5 mm thick samples, respectively.[11]

Ferroelectricity

Between its two Curie temperatures of 255 K and 297 K, this compound is ferroelectric.[10] This means it exhibits a spontaneous electric polarization that can be reversed by an external electric field. This behavior leads to a characteristic hysteresis loop when polarization is plotted against the applied electric field.

While specific values for remnant polarization (Pr) and coercive field (Ec) for pure this compound are highly dependent on crystal quality, temperature, and measurement conditions, the existence of a hysteresis loop is a defining feature of its ferroelectric phase. The shape of the hysteresis loop can be influenced by factors such as the application of foil electrodes to the crystal.[12]

Experimental Protocols

Synthesis and Crystal Growth of this compound

Objective: To synthesize this compound and grow single crystals suitable for physical property measurements.

Materials:

-

Potassium bitartrate (cream of tartar)

-

Sodium carbonate (washing soda) or Sodium bicarbonate (baking soda)

-

Distilled water

-

Beakers

-

Heating plate or alcohol lamp

-

Stirring rod

-

Filter paper and funnel

Procedure:

-

Preparation of Sodium Carbonate (if using baking soda): Heat sodium bicarbonate in an oven at approximately 275°F (135°C) for about an hour to convert it to sodium carbonate.[13]

-

Reaction: Dissolve a specific amount of potassium bitartrate in hot distilled water in a beaker. Slowly add sodium carbonate (or sodium bicarbonate) in small portions while stirring. The solution will fizz as carbon dioxide is released.[13][14] Continue adding the carbonate until the fizzing stops, indicating the neutralization reaction is complete.[13] Reaction: 2KHC₄H₄O₆(aq) + Na₂CO₃(aq) → 2KNaC₄H₄O₆(aq) + H₂O(l) + CO₂(g)

-

Crystallization: Filter the hot solution to remove any impurities.[12] Allow the solution to cool slowly. This compound crystals will precipitate out of the solution. For growing larger single crystals, a seed crystal can be suspended in a saturated solution, and the solvent is allowed to evaporate slowly over several days.[15] To avoid the formation of non-crystalline solids or fine needle-like crystals, it is crucial to avoid excessive supersaturation and to use a prismatic seed crystal.[15]

Measurement of Ferroelectric Hysteresis Loop using a Sawyer-Tower Circuit

Objective: To observe and measure the ferroelectric hysteresis loop of a this compound crystal.

Materials:

-

A single crystal of this compound

-

Conductive foil (e.g., aluminum foil) for electrodes

-

Sawyer-Tower circuit components:

-

AC voltage source (function generator and high-voltage amplifier)

-

A standard linear capacitor (C₀) with a capacitance much larger than the sample

-

An oscilloscope

-

-

Connecting wires

Procedure:

-

Sample Preparation: Cut a thin plate from a single crystal of this compound, with the major faces perpendicular to the ferroelectric a-axis. Apply conductive foil electrodes to these faces.

-

Circuit Assembly: Construct the Sawyer-Tower circuit. The this compound crystal (represented as a capacitor Cₓ) is connected in series with the standard capacitor C₀. The AC voltage is applied across the series combination.

-

Measurement: The voltage across the entire circuit (proportional to the applied electric field E) is applied to the X-input of the oscilloscope. The voltage across the standard capacitor C₀ (proportional to the charge on the crystal, and thus its polarization P) is applied to the Y-input of the oscilloscope.

-

Data Acquisition: The oscilloscope will display a plot of polarization (P) versus electric field (E), which is the ferroelectric hysteresis loop. From this loop, the remnant polarization (Pr) and the coercive field (Ec) can be determined.

Applications in Scientific Research and Drug Development

The unique properties of this compound lend themselves to a variety of scientific applications, including some of relevance to the pharmaceutical industry.

Piezoelectric and Ferroelectric Research

This compound continues to be a model system for studying piezoelectricity and ferroelectricity due to its strong effects and accessible transition temperatures. It is used in the fabrication of sensitive transducers, microphones, and other electromechanical devices.[16]

Chemical Analysis

As a key component of Fehling's solution, this compound plays a crucial role in the qualitative analysis of reducing sugars.[1] Its ability to chelate metal ions also makes it useful in electroplating, where it helps to improve the uniformity and adhesion of metal coatings.[3]

Relevance to Drug Development

While not a direct therapeutic agent in modern medicine, the chemical principles and physical properties of this compound and its constituent, tartaric acid, are highly relevant to drug development:

-

Chiral Resolution: Tartaric acid is a widely used chiral resolving agent in the synthesis of enantiomerically pure drugs. The process involves the formation of diastereomeric salts with a racemic mixture, which can then be separated by crystallization due to their different solubilities.

-

Pharmaceutical Salts and Co-crystals: The formation of salts and co-crystals is a common strategy to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.[5][17][18] The principles governing the formation of the double salt structure of this compound are analogous to those explored in the design of multi-component pharmaceutical solids.

-

Protein Crystallography: this compound has been used as a precipitant in protein crystallization.[9] Obtaining high-quality protein crystals is a critical step in determining the three-dimensional structure of drug targets using X-ray crystallography, a cornerstone of structure-based drug design.[10][19][20]

Visualizations

Synthesis of this compound

Caption: Synthesis workflow for this compound.

Phase Transitions of this compound

Caption: Temperature-dependent phase transitions of this compound.

Sawyer-Tower Experimental Workflow

Caption: Workflow for ferroelectric hysteresis measurement.

Conclusion

This compound remains a fascinating material with a unique combination of physical and chemical properties. Its pronounced piezoelectric and ferroelectric effects continue to make it a subject of fundamental research and a component in specialized devices. For drug development professionals, while direct applications are limited, the principles embodied by this compound—its formation as a double salt, its role as a chiral precursor, and its use in protein crystallization—provide valuable insights into the broader strategies employed to optimize the properties of pharmaceutical compounds. This guide has summarized the core physicochemical characteristics of this compound, offering a foundational resource for its application in diverse scientific endeavors.

References

- 1. This compound: Properties, Structure & Uses in Chemistry [vedantu.com]

- 2. This compound – a structural reinvestigation with improved tools. I. The high-temperature paraelectric phase at 308 K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Tartaric Products [gcchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Potassium Sodium Tartrate | Tartaric [tartaric.com]

- 7. This compound is alkaline or aqueous or neutral or acidic? | Filo [askfilo.com]

- 8. SSERC | Catalyst at Work [sserc.org.uk]

- 9. Potassium sodium tartrate - Wikipedia [en.wikipedia.org]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Modified Sawyer and Tower circuit for the investigation of ferroelectric samples | Semantic Scholar [semanticscholar.org]

- 12. physlab.lums.edu.pk [physlab.lums.edu.pk]

- 13. chicagoacs.org [chicagoacs.org]

- 14. prezi.com [prezi.com]

- 15. Reddit - The heart of the internet [reddit.com]

- 16. This compound | Crystal Structure, Sodium Potassium & Hydrogen | Britannica [britannica.com]

- 17. Pharmaceutical Co-Crystals, Salts, and Co-Amorphous Systems: A Novel Opportunity of Hot Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. migrationletters.com [migrationletters.com]

- 20. How to grow crystals for X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double Salt Nature of Rochelle Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rochelle salt, chemically known as potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), is a notable double salt of L-(+)-tartaric acid.[1][2] First prepared in approximately 1675 by apothecary Pierre Seignette, this compound exhibits significant piezoelectric properties, which led to its extensive use in early 20th-century electronics.[1][3] Its unique crystal structure, incorporating two different cations, potassium (K⁺) and sodium (Na⁺), is fundamental to its chemical and physical characteristics.[2] This guide provides an in-depth analysis of the double salt nature of this compound, detailing its physicochemical properties, synthesis protocols, and the structural basis for its piezoelectricity. While its direct application in drug development is limited, its use in protein crystallography and as a chemical reagent warrants attention from the pharmaceutical research community.[1][4]

Physicochemical Properties of this compound

This compound is a colorless, crystalline solid that is highly soluble in water but practically insoluble in alcohol.[5][6] It crystallizes in the orthorhombic system, a key factor contributing to its piezoelectric behavior as this structure lacks a center of symmetry.[2][7] The compound is a tetrahydrate, meaning four water molecules are incorporated into its crystal lattice for each formula unit.[2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various sources for easy comparison.

| Property | Value | References |

| Chemical Formula | KNaC₄H₄O₆·4H₂O | [1][2][5] |

| Molecular Weight | 282.22 g/mol | [1][5] |

| Appearance | Colorless crystals or white crystalline powder | [1][5] |

| Crystal System | Orthorhombic | [1][2] |

| Melting Point | 70-80 °C | [5][6] |

| Decomposition Temperature | 220 °C | [6] |

| Density | 1.78 g/cm³ (at 20°C) | [6] |

| Solubility in Water | 26 g/100 mL (0 °C), 66 g/100 mL (26 °C), 73 g/100g (20°C) | [1][2][5] |

| pH (5% aqueous solution) | 7-8 | [2][6] |

| Specific Rotation [α]D²⁰ | +21° (c=2% in water) | [2][6] |

| Piezoelectric coefficient (d₃₃) | ~30 pC/N | [1] |

The Double Salt Crystal Structure

The term "double salt" refers to a salt that contains more than one type of cation or anion. In the case of this compound, the tartrate anion is associated with both potassium and sodium cations.[2] X-ray diffraction studies have elucidated the complex crystal structure of potassium sodium tartrate tetrahydrate.[7][8]

The tartrate molecules are linked to both sodium and potassium ions directly and through the intermediary of water molecules.[9] The sodium ions are coordinated with two carboxyl oxygens, a hydroxyl group, and three water molecules.[7] The potassium ions have two distinct coordination environments; one is surrounded by two carboxyl oxygens and two water molecules, while the other is coordinated with two carboxyl oxygens, two hydroxyl groups, and four water molecules.[7] The structure is further stabilized by an extensive network of hydrogen bonds involving the water molecules and the oxygen atoms of the tartrate anions.[7] This specific and ordered arrangement of ions and water molecules within the orthorhombic crystal lattice is the origin of its piezoelectric properties.[2][10]

Experimental Protocols

Synthesis of this compound